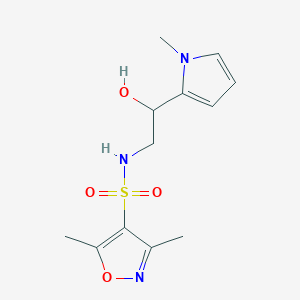
2-(4-fluorophenyl)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been utilized in the synthesis of related compounds . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation. The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .Wissenschaftliche Forschungsanwendungen
Chemoselective Acetylation in Drug Synthesis Chemoselective acetylation processes, as detailed in research by Magadum and Yadav (2018), highlight the potential for compounds similar to 2-(4-fluorophenyl)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide in the synthesis of intermediates for antimalarial drugs. This process employs immobilized lipase for the acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, indicating the importance of such compounds in the natural synthesis of pharmacologically relevant molecules (Deepali B Magadum & G. Yadav, 2018).
Antitumor Activities and Synthesis Techniques The creation of novel acetamide derivatives with potential anti-inflammatory and antitumor activities showcases another significant application. Research by Sunder and Maleraju (2013) on the synthesis of acetamide derivatives demonstrates the potential therapeutic benefits of such compounds in treating inflammatory conditions and cancer (K. Sunder & Jayapal Maleraju, 2013).
Material Science and Pharmaceuticals Compounds with structures similar to this compound also find applications in material science and pharmaceuticals. The study by Nagaraju et al. (2018) on substituted thiophenes highlights their wide spectrum of biological activities and their use in various technologies, including thin-film transistors and solar cells (S. Nagaraju et al., 2018).
Cytotoxic Activity Against Cancer Cell Lines The research conducted by Riadi et al. (2021) presents the synthesis of a new derivative that exhibited potent cytotoxic activity against several human cancer cell lines. This finding underlines the potential of acetamide derivatives in developing effective anti-cancer agents (Y. Riadi et al., 2021).
Chemosensors for Metal Ion Detection In the field of chemical sensing, Park et al. (2015) synthesized a chemosensor that demonstrates the application of acetamide derivatives in detecting and quantifying metal ions in biological and aqueous samples. This sensor's ability to monitor Zn2+ concentrations is particularly noteworthy, indicating the utility of such compounds in environmental monitoring and healthcare (G. Park et al., 2015).
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-(2-hydroxy-2-thiophen-3-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c15-12-3-1-10(2-4-12)7-14(18)16-8-13(17)11-5-6-19-9-11/h1-6,9,13,17H,7-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKYHQAYPFXEFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC(C2=CSC=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

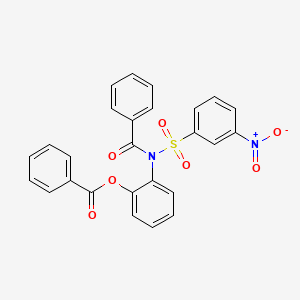
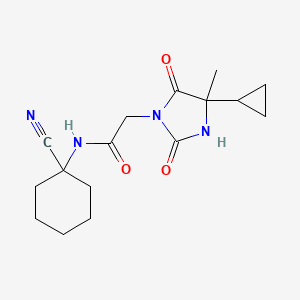
![3-(1,3-Benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2702544.png)

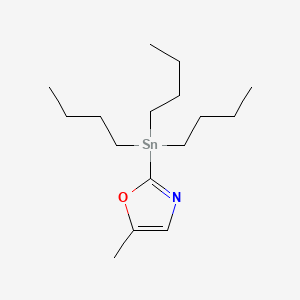
![1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole](/img/structure/B2702549.png)
![methyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2702550.png)
![ethyl 2-[({5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetyl)amino]benzoate](/img/structure/B2702552.png)
![3-benzyl-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2702553.png)
![(E)-methyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2702554.png)
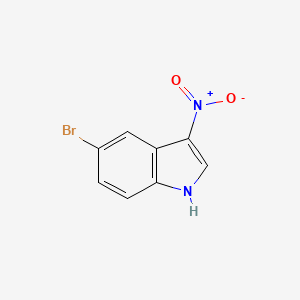
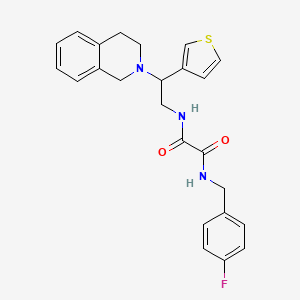
![N-(1-cyanocycloheptyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B2702559.png)
